Product packaging for Maximin-H6(Cat. No.:)

Maximin-H6

Cat. No.: B1577405
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Maximin-H6 is a 20-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the giant fire-bellied toad, Bombina maxima . This synthetic peptide exhibits a broad spectrum of biological activity, including potent effects against Gram-negative bacteria and haemolytic activity . As a typical cationic α-helical peptide, this compound is characterized by its amphipathic nature and a net positive charge, which are crucial for its mechanism of action . Its primary function involves interacting with and disrupting the cytoplasmic membranes of microorganisms . Research indicates that the peptide spontaneously folds into an α-helical structure upon contact with membranes . Its orientation and structural dynamics change between zwitterionic and anionic membrane environments, allowing it to preferentially target negatively charged bacterial cell walls over neutral eukaryotic membranes, forming the basis of its selective toxicity . The presence of consecutive GxxxG motifs in its sequence may facilitate peptide-peptide interactions, potentially leading to oligomerization and membrane disruption in target cells . This compound is provided as a lyophilized powder with a high purity level of 98.1% . It is intended for research applications only and is not intended for diagnostic or therapeutic use. Proper storage in a freezer at or below -20 °C is recommended to maintain stability .

Properties

bioactivity

Antibacterial, Antifungal

sequence

ILGPVIGTIGNVLGGLLKNL

Origin of Product

United States

Origin, Isolation, and Biosynthesis Research

Source Organism and Biological Context of Production

Maximin-H6 is found in the skin secretions of frogs belonging to the Bombinae family, specifically the Chinese red-belly toad, Bombina maxima. nih.gov The peptide is expressed as part of a precursor protein in this organism, alongside other peptides like maximin 7. nih.gov B. maxima is known to produce a diverse array of antimicrobial peptides. nih.gov Peptides isolated from the skin secretions of Bombinae frogs have been categorized into two families: maximin and maximin H, showing homology to bombinin and bombinin H found in Bombina orientalis and Bombina variegata. nih.gov this compound, a 20-residue peptide, is considered representative of cationic alpha-helical antimicrobial peptides due to its typical charge, chain length, amino acid composition, and secondary structure. nih.gov It exhibits activity against Gram-negative bacteria, such as E. coli, and also shows hemolytic activity. nih.gov While active against E. coli and capable of lysing erythrocytes, this compound is not broadly active against a wide variety of microbes, suggesting a degree of specificity, possibly related to its interaction with negatively charged and zwitterionic membranes. nih.gov The production of such peptide cocktails with varying inhibitory abilities and selectivity is common in multicellular organisms. nih.gov

Advanced Methodologies for Peptide Isolation and Purification from Biological Sources

The isolation and purification of peptides like this compound from complex biological matrices such as skin secretions require advanced methodologies. Traditional techniques form the basis, often involving initial extraction steps. Following extraction, fractionation methods are employed to separate the crude extract into fractions enriched with bioactive substances. These fractions are then subjected to further purification using chromatographic and spectroscopic methods to isolate individual compounds for detailed analysis.

Common purification techniques include:

Chromatography: Various chromatographic methods are fundamental. These can include column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). Ion-exchange chromatography, for instance, separates compounds based on their charge, and can be used for both neutral and acidic polysaccharides, with neutral compounds eluting with water and acidic ones with salt solutions. mdpi.com Gel filtration is another method used for purification. researchgate.net

Filtration and Precipitation: Techniques like membrane filtration and alcohol precipitation are also utilized in the purification process. researchgate.net Ultrafiltration has been used in the purification of halocins, a type of antimicrobial peptide from archaea. researchgate.net

Spectroscopic Methods: Techniques such as Infrared (IR) Spectroscopy can provide information about the functional groups present, aiding in structural characterization and confirmation of purified compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of peptides in different environments, including membrane-mimetic systems. nih.govresearchgate.netuni-graz.at

Specific examples from related research on antimicrobial peptides and natural products highlight the use of combinations of these techniques. For instance, the purification of halocin H6 from Haloferax gibbonsii has been achieved using a combination of hydroxylapatite chromatography, gel filtration, and HPLC. researchgate.net Similarly, the purification of halocin C8 and halocin HA1 involved ultrafiltration, gel filtration, and anion-exchange chromatography. researchgate.net

Genetic and Enzymatic Foundations of this compound Biosynthesis

While detailed information specifically on the genetic and enzymatic foundations of this compound biosynthesis is not extensively available in the provided search results, general principles of peptide biosynthesis and related research on other antimicrobial peptides and natural products offer insights into the likely mechanisms involved. This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), as indicated by its expression as part of a precursor protein. nih.gov

Identification and Analysis of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of RiPPs are typically organized in biosynthetic gene clusters (BGCs). nih.govmolloy.eduresearchgate.net These clusters contain the structural gene encoding the precursor peptide and genes encoding the enzymes required for post-translational modifications, processing, and transport of the mature peptide. nih.govmolloy.edu Identification and analysis of these BGCs often involve genome sequencing and bioinformatics tools to predict potential secondary metabolite gene clusters. nih.govresearchgate.netfrontiersin.org

Research on other microbial natural products, such as those from Streptomyces species, involves whole-genome sequencing and analysis to identify BGCs responsible for the production of various compounds, including antimicrobial agents. nih.gov This process typically involves assembling genomic sequences and using bioinformatics pipelines to locate and annotate gene clusters. nih.gov

Elucidation of Enzymatic Steps in Peptide Assembly and Post-Translational Modification

This compound is synthesized as a precursor protein, which undergoes processing to yield the mature peptide. nih.gov This processing involves enzymatic steps. Ribosomally synthesized peptides undergo post-translational modifications (PTMs) that are crucial for their structure, function, and activity. rapidnovor.comgsconlinepress.comthermofisher.com PTMs are often mediated by specific enzymes that add or remove functional groups, cleave peptide bonds, or facilitate folding and structural changes. rapidnovor.comgsconlinepress.comthermofisher.com

For this compound, the C-terminus is amidated, which contributes to its elevated net charge. nih.gov Amidation is a common PTM in peptides that can influence their biological activity and stability. This modification is catalyzed by specific enzymes, typically a peptidylglycine alpha-amidating monooxygenase (PAM).

General types of enzymatic reactions involved in peptide biosynthesis and modification include:

Proteolytic Cleavage: Enzymes called proteases cleave the precursor protein at specific sites to release the mature peptide. gsconlinepress.comthermofisher.com

Addition of Functional Groups: Enzymes like kinases, transferases, and ligases can add various functional groups (e.g., phosphate (B84403), glycosyl, lipid moieties) to amino acid residues. rapidnovor.comgsconlinepress.comthermofisher.comox.ac.uk

Cyclization and Ligation: Some peptides undergo cyclization or ligation reactions catalyzed by specific enzymes to form their final three-dimensional structure.

While the specific enzymes involved in the processing and amidation of the this compound precursor are not detailed in the search results, the presence of a precursor protein and an amidated C-terminus strongly suggest the involvement of such enzymatic machinery.

Regulatory Mechanisms Governing Biosynthetic Pathways

The biosynthesis of secondary metabolites, including antimicrobial peptides, is often tightly regulated at multiple levels, including transcriptional, translational, and post-translational control. elifesciences.orgmdpi.commdpi.com Regulatory mechanisms ensure that these compounds are produced at appropriate times and in response to specific environmental cues or developmental stages.

Transcriptional regulation involves transcription factors that bind to specific DNA sequences in the promoter regions of biosynthetic genes, activating or repressing their expression. mdpi.commdpi.com Studies on the biosynthesis of other natural products have identified various transcription factor families, such as MYB, bHLH, bZIP, and WRKY, that play roles in regulating biosynthetic gene clusters. mdpi.commdpi.com

Translational control can involve mechanisms that affect the efficiency of mRNA translation into protein. elifesciences.org Post-translational modifications themselves can also serve as regulatory mechanisms, altering enzyme activity or protein stability. rapidnovor.comgsconlinepress.comthermofisher.comelifesciences.org

In the context of this compound, the expression as a precursor protein suggests that its production is linked to the cellular machinery responsible for the synthesis and processing of such proteins in Bombina maxima. The specific environmental or biological signals that trigger or modulate the expression of the this compound precursor gene and the activity of the processing enzymes would be subject to regulatory control.

Data Table: Key Aspects of this compound

AspectDetailSource(s)
Source OrganismBombina maxima (Chinese red-belly toad) nih.gov
Peptide Length20 amino acids nih.gov
C-terminusAmidated nih.gov
Net Charge+2 (due to amidated C-terminus) nih.gov
ActivityAntibacterial (Gram-negative bacteria like E. coli), Hemolytic nih.gov
HomologyHomologous to bombinin H peptides nih.gov
ExpressionAs part of a precursor protein nih.gov
PubChem CID46211453 ecdybase.org

Data Table: Examples of Peptide/Natural Product Isolation and Purification Techniques

TechniqueDescriptionApplication (Examples)Source(s)
Solvent ExtractionUsing solvents to extract compounds from biological material.General initial step for natural products.
Liquid-Liquid PartitioningSeparation based on differential solubility between two immiscible liquids.Used in natural product isolation.
Column ChromatographySeparation based on differential adsorption to a stationary phase.Widely used for purifying natural products and peptides. researchgate.net
High-Performance Liquid Chromatography (HPLC)High-resolution chromatographic separation.Used for purification of halocin H6 and other natural products. researchgate.netmdpi.com
Thin-Layer Chromatography (TLC)Separation on a thin layer of stationary phase.Used in natural product chemistry.
Membrane FiltrationSeparation based on size using a membrane.Used in polysaccharide and halocin purification. researchgate.netresearchgate.net
Alcohol PrecipitationPrecipitation of compounds by adding alcohol.Used in polysaccharide purification. researchgate.net
Gel Filtration ChromatographySeparation based on molecular size.Used in the purification of halocins. researchgate.net
Ion-Exchange ChromatographySeparation based on charge.Used for separating charged molecules like polysaccharides and peptides. mdpi.comresearchgate.net
UltrafiltrationSeparation based on molecular size and pressure.Used in the purification of halocins. researchgate.net
Hydroxylapatite ChromatographySeparation based on interaction with calcium phosphate matrix.Used in the purification of halocin H6. researchgate.net
Solid Phase Extraction (SPE)Chromatographic technique for sample preparation and purification.Used for extracting and purifying natural products from complex samples.

Data Table: General Concepts in Biosynthetic Gene Clusters and Regulation

ConceptDescriptionRelevance to Peptide BiosynthesisSource(s)
Biosynthetic Gene Clusters (BGCs)Groups of genes often located together in a genome that encode the enzymes and proteins required for the biosynthesis of a specific secondary metabolite.Contain the structural gene for the precursor peptide and genes for modifying enzymes. nih.govmolloy.eduresearchgate.net
Structural GeneThe gene that encodes the initial precursor peptide sequence.Provides the primary sequence of the peptide before modifications. nih.gov
Modifying EnzymesEnzymes that catalyze post-translational modifications of the precursor peptide.Crucial for generating the mature, active peptide form. rapidnovor.comgsconlinepress.comthermofisher.com
Proteolytic ProcessingEnzymatic cleavage of the precursor protein to release the mature peptide.A common step in the maturation of ribosomally synthesized peptides. gsconlinepress.comthermofisher.com
Post-Translational Modifications (PTMs)Chemical alterations to amino acid residues after protein synthesis.Influence peptide structure, function, activity, and stability. rapidnovor.comgsconlinepress.comthermofisher.com
Transcriptional RegulationControl of gene expression at the level of transcription, often involving transcription factors.Regulates the production of the precursor peptide and biosynthetic enzymes. mdpi.commdpi.com
Translational RegulationControl of protein synthesis from mRNA.Can modulate the amount of precursor protein produced. elifesciences.org
Regulatory MechanismsCellular processes that control the timing and level of biosynthesis in response to signals.Ensure efficient production and appropriate cellular response. elifesciences.orgmdpi.commdpi.com

Structural Elucidation and Conformational Dynamics Studies

Methodologies for Primary Structure Determination

The primary structure of a protein or peptide is defined by the linear sequence of its amino acids. savemyexams.com While the provided search results focus heavily on the secondary and tertiary structure determination of Maximin-H6, the fact that its sequence is known and it is described as a "20-residue peptide" implies that standard methods for primary structure determination, such as amino acid sequencing or deduction from the genetic sequence, would have been employed in initial studies. The amino acid composition of this compound is noted as being rich in glycine, valine, and leucine (B10760876). nih.gov

Secondary and Tertiary Structure Determination in Diverse Environments

This compound is known to spontaneously fold into alpha-helical structures in membrane-mimetic systems. nih.govnih.gov Its secondary and tertiary structures, as well as its dynamic behavior and membrane interaction, have been extensively studied, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for determining the structure, dynamics, and membrane-binding mode of peptides and proteins, especially when X-ray crystallography is challenging for small, membrane-bound peptides. nih.govresearchgate.netacs.org

Solution-state NMR has been widely applied to study this compound in membrane-mimetic systems like dodecylphosphocholine (B1670865) (DPC) and sodium dodecyl sulphate (SDS) micelles. nih.govnih.govresearchgate.net

Isotopic Labeling: Studies have utilized partially 15N-labeled this compound to investigate its structural and dynamic properties. nih.govnih.gov Isotopic labeling is a common technique in NMR to simplify spectra and provide site-specific information, particularly for larger molecules or for studying dynamics. acs.orgnih.gov The amino acid composition of this compound, being rich in glycine, valine, and leucine, is advantageous for isotopic labeling as these amino acids are relatively affordable in 15N-labeled form. nih.gov

Relaxation Measurements: 15N relaxation measurements, specifically longitudinal (T1) and transverse (T2) relaxation times, as well as {1H}15N-NOEs, have been used to investigate the dynamic behavior of this compound in micelles. nih.govnih.govresearchgate.net These measurements indicate that the peptide has a relatively rigid structure between residues 5 and 18 in both DPC and SDS micelles, with more flexibility at the N- and C-termini. nih.govresearchgate.net The relaxation data also demonstrate that this compound is more mobile in SDS micelles compared to DPC micelles. nih.govresearchgate.net

Table 1: Summary of this compound Dynamics from 15N Relaxation Measurements

Micelle SystemResidue Range (Rigid Core)Terminal FlexibilityRelative Mobility
DPC5-18More FlexibleLess Mobile
SDS5-18More FlexibleMore Mobile

Paramagnetic Relaxation Enhancements (PREs): Paramagnetic relaxation enhancements have been employed to determine the orientation and immersion depth of this compound in membrane surrogates. nih.govnih.govresearchgate.netresearchgate.net By adding an inert and water-soluble paramagnetic agent like Gd(DTPA-BMA) to the solvent, relaxation enhancements are induced depending on the distance to the surface of the micelle. researchgate.netresearchgate.net This technique allows for the positioning of individual nuclei within the micelle and can be used to determine the orientation and location of the peptide. researchgate.netresearchgate.net Studies using PREs have shown that this compound is bound closer to the surface of SDS micelles compared to DPC micelles. nih.govnih.govmdpi.comresearchgate.net The peptide binds more or less parallel to the surface and is inserted just below the polar-nonpolar interface in both micelle types. researchgate.netresearchgate.net In DPC micelles, this compound is found to be immersed deeper, possibly due to the larger zwitterionic phosphocholine (B91661) groups compared to the thinner layer of anionic sulphate groups in SDS. researchgate.netresearchgate.net The orientation of the alpha-helical peptide can be obtained from PREs using paramagnetic relaxation wave fitting, which shows oscillations with a periodicity of 3.6 residues. researchgate.netresearchgate.net

Table 2: this compound Positioning and Orientation in Micelles (Determined by PREs)

Micelle SystemBinding OrientationImmersion Depth Relative to SurfaceHelix Rotation (SDS vs DPC)
DPCParallel to surfaceDeeper immersed-
SDSParallel to surfaceCloser to surfaceApproximately 70°

Solution NMR studies have concluded that this compound adopts similar alpha-helical conformations in both neutral DPC and negatively charged SDS micelles. nih.govnih.gov However, the structure is more flexible in SDS, and the peptide is bound closer to the surface and rotated by approximately 70° around its helix axis in the negatively charged environment compared to the neutral one. nih.govnih.govresearchgate.net This rotation may orient GxxxG motifs within the peptide further towards the hydrophobic interior in SDS micelles, potentially facilitating peptide-peptide interactions and membrane disruption. nih.govnih.govresearchgate.net

Solid-state NMR is another technique used to study the structure and orientation of membrane-bound peptides, offering advantages over solution NMR for systems that are not freely tumbling in solution. researchgate.netuoguelph.ca While the primary focus of the provided search results on this compound is solution-state NMR in micelles, solid-state NMR methods are generally applicable to studying peptide orientation and localization in membranes. researchgate.net These methods can include techniques analyzing anisotropic chemical shifts, dipolar waves, and the use of paramagnetic additives on relaxation rates. researchgate.net Proton-detected solid-state NMR under fast magic-angle spinning (MAS) has seen advancements, improving resolution and sensitivity for studying solid proteins. acs.orgacs.org

Solution-State NMR Techniques (e.g., Isotopic Labeling, Relaxation Measurements, Paramagnetic Relaxation Enhancements)

X-ray Crystallography and Cryo-Electron Microscopy Considerations

X-ray crystallography is a primary technique for determining the three-dimensional structure of macromolecules at atomic resolution, requiring the molecule to form well-ordered crystals. mpg.de However, obtaining crystals of small membrane-bound peptides like this compound can be challenging. nih.gov The search results indicate that X-ray crystallography has so far been unsuccessful in elucidating the structures of small membrane-bound peptides. nih.gov

Cryo-Electron Microscopy (Cryo-EM) is another powerful technique for structural determination, particularly for large macromolecules and complexes. While advancements are being made in applying Cryo-EM to smaller systems, determining atomic resolution structures of molecules in the 30-150 kDa range can still be challenging due to flexibility and size limitations. nih.gov There is no specific information in the provided results about the application of Cryo-EM to this compound.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a technique used to analyze the secondary structure and conformational changes of macromolecules, including peptides and proteins. ntu.edu.sgnih.govbiorxiv.org It measures the differential absorption of left- and right-circularly polarized light by chiral chromophores in the molecule. ntu.edu.sgnih.gov CD spectra in the far-UV region (170-240 nm) are particularly sensitive to the polypeptide backbone conformation and can be used to estimate the content of secondary structures like alpha-helices and beta-sheets. nih.govbiorxiv.org CD spectroscopy has been used in structural studies of antimicrobial peptides, including in membrane-mimetic environments like DPC micelles, to determine the structure these peptides adopt. researchgate.netubc.ca While the provided search results mention CD spectroscopy in the context of other peptides and as a general method, specific detailed findings for this compound using CD are not present in the snippets. However, given its common use in peptide structural studies, it is a relevant technique for conformational analysis of this compound.

Computational Approaches to Structural Modeling and Dynamics

Computational methods play a crucial role in understanding the structural behavior and dynamics of peptides like this compound, particularly in environments that mimic biological membranes. These approaches complement experimental data by providing insights into atomic-level motions and energy landscapes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a key computational technique used to study the time-dependent behavior of molecular systems, including peptides in various environments. up.ac.za For this compound, MD simulations have been employed to investigate its interactions with membrane-mimetic systems and to understand its insertion and orientation within these bilayers. researchgate.netresearchgate.net

Studies using all-atomistic molecular dynamics simulations with united atom force fields and explicit solvent models have explored the detailed interactions of this compound with dodecylphosphocholine (DPC) and sodium dodecyl sulfate (B86663) (SDS) micelles. researchgate.netresearchgate.net These simulations have shown that the free energy barrier to peptide insertion is dependent on the chemical composition of the micelles. researchgate.net Favorable electrostatic interactions between the cationic peptide and the headgroups of negatively charged lipids, such as those in SDS micelles, result in a lower insertion barrier compared to neutral membrane mimetics like DPC. researchgate.net

MD simulations can predict the behavior of peptide-ligand complexes over time, offering insights into the atomic motions of individual particles. up.ac.za While the provided search results specifically detail MD simulations regarding insertion barriers and interactions with micelles for this compound, MD simulations generally contribute to understanding the flexibility and dynamic conformational changes of peptides in different environments. nih.govdiva-portal.orgaip.org

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. maricopa.edumsu.eduwgtn.ac.nz Energy minimization is a computational process used to find a stable conformation of a molecule by adjusting its geometry to reach a local energy minimum on the potential energy surface. wavefun.comuci.edu For peptides, the flexibility is primarily associated with rotations around the bonds leading to the alpha-carbon atoms, as the amide (peptide) bond has significant double bond character and is relatively rigid. msu.edu

Computational conformational analysis, often coupled with energy minimization, is used to explore the potential energy surface of a peptide and identify low-energy conformers. wgtn.ac.nzuci.edu While specific detailed data tables from conformational analysis and energy minimization studies solely focused on this compound were not extensively detailed in the search results, these techniques are fundamental in determining the stable three-dimensional structures of peptides predicted by computational modeling. wgtn.ac.nz The goal is to achieve an optimized conformation, whether for the peptide alone or in complex with other molecules. up.ac.za Different algorithms and force fields are used for conformational analysis and minimization, with methods like Monte Carlo searches being employed to find low-energy conformers in more complex molecules. wavefun.comuci.edu

Influence of Microenvironmental Factors on Peptide Conformation and Flexibility

The conformation and flexibility of this compound are significantly influenced by its microenvironment, particularly the properties of the surrounding membrane or membrane-mimetic system. Studies using NMR spectroscopy have investigated the structure, dynamics, and orientation of this compound in two different membrane-mimetic systems: neutral dodecylphosphocholine (DPC) micelles and negatively charged sodium dodecyl sulfate (SDS) micelles. nih.govnih.govresearchgate.net

This compound adopts similar α-helical conformations in both DPC and SDS micelles. nih.govnih.govresearchgate.net However, its structure is more flexible in SDS micelles compared to DPC, as indicated by 15N relaxation measurements. nih.govnih.govresearchgate.net The peptide is also bound closer to the surface of the micelle in the negatively charged SDS environment than in DPC, which was determined by paramagnetic relaxation enhancements. nih.govresearchgate.netresearchgate.net

The difference in binding depth and flexibility is attributed to the electrostatic interactions between the cationic this compound and the micelle surface. researchgate.netresearchgate.net The positively charged N-terminal NH3+ group and the charge of Lys-18 interact favorably with the negative charge on the outside of the SDS micelles, positioning the peptide closer to the surface. researchgate.netresearchgate.net In DPC micelles, the peptide is immersed deeper, likely due to the larger zwitterionic phosphocholine groups. researchgate.netresearchgate.net This deeper immersion in DPC might lead to the helix being slightly bent due to less available space. researchgate.netresearchgate.net

Furthermore, the orientation of the peptide within the micelle differs between the two environments. This compound is rotated by approximately 70° around its helix axis in the negatively charged SDS micelle compared to its structure in DPC. nih.govnih.govresearchgate.net This rotation may orient a GxxxG motif further towards the hydrophobic interior in SDS, potentially facilitating peptide-peptide interactions that could lead to membrane disruption. nih.govnih.govresearchgate.net

The flexibility of the peptide structure, as observed in different membrane mimetics, is crucial for understanding its mechanism of action. nih.gov While the core helical region (residues 5-18) is relatively rigid in both systems, increased flexibility is observed at the N- and C-termini. nih.gov The higher mobility in SDS suggests that the electrostatic environment plays a significant role in modulating the peptide's dynamic behavior. nih.gov

Data from 15N relaxation measurements provide quantitative insights into peptide dynamics. Longitudinal (T1) and transverse (T2) relaxation times, as well as {1H}15N-NOEs, are used to assess the rigidity and mobility of different residues within the peptide. nih.gov High T1, low T2, and high hetero-NOEs typically indicate a rigid structure. nih.gov

Here is a conceptual representation of how microenvironmental factors influence this compound conformation:

MicroenvironmentConformationFlexibility (relative)Binding Location (relative)Helix Orientation (relative)
Neutral (DPC micelles)α-helicalLowerDeeper immersionReference orientation
Negatively Charged (SDS micelles)α-helicalHigherCloser to surfaceRotated by ~70°

This table summarizes key findings regarding the influence of the membrane-mimetic environment on this compound structure and dynamics based on experimental observations. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Mechanistic Investigations of Biological Interactions

Membrane Interaction Studies

Studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, paramagnetic relaxation enhancements (PREs), and membrane-mimetic systems have provided valuable insights into the interaction of Maximin-H6 with lipid bilayers. nih.govnih.govresearchgate.netmdpi.com

While specific detailed kinetic and energetic data for this compound's interaction with lipid bilayers are not extensively detailed in the provided search results, studies on similar antimicrobial peptides highlight the general principles involved. The interaction of cationic antimicrobial peptides (AMPs) with lipid bilayers is primarily driven by electrostatic and hydrophobic forces. mdpi.comnih.gov Electrostatic interactions occur between the positively charged residues of the peptide and the negatively charged components of the membrane, such as the phosphate (B84403) head groups of phospholipids. Hydrophobic interactions involve the insertion of the peptide's hydrophobic regions into the non-polar core of the lipid bilayer. nih.gov

Studies on this compound in membrane-mimetic systems, such as dodecylphosphocholine (B1670865) (DPC) and sodium dodecyl sulphate (SDS) micelles, indicate that the peptide spontaneously folds into α-helical structures upon interaction with these environments. nih.govnih.govresearchgate.net The peptide's dynamics and positioning within the micelle are influenced by the membrane mimetic's properties. nih.govnih.gov

Antimicrobial peptides like this compound are believed to exert their effects primarily through membrane disruption and permeabilization. mdpi.comnih.govresearchgate.net Several models have been proposed to describe these mechanisms, including the barrel-stave, toroidal pore, and carpet models. mdpi.comnih.govresearchgate.netnih.govtdx.catacs.org

Barrel-Stave Model: In this model, peptide monomers insert into the membrane and oligomerize to form a pore resembling a barrel, where the peptides form the staves. The hydrophilic faces of the peptides line the pore, while the hydrophobic faces interact with the lipid acyl chains. mdpi.comnih.gov

Toroidal Pore Model: This model proposes that peptides associate with the lipid head groups, inducing curvature strain and forming pores lined by both peptides and lipid head groups. These pores are less organized than barrel-stave pores. mdpi.comnih.govnih.gov

Carpet Model: In this mechanism, peptides accumulate on the membrane surface, oriented parallel to the bilayer, forming a "carpet." Once a threshold concentration is reached, the accumulation of peptides destabilizes the membrane, leading to its disintegration in a detergent-like manner, forming micelle-like particles. mdpi.comnih.govnih.gov

While the specific mechanism employed by this compound can be influenced by factors such as peptide concentration and membrane composition, its interaction with negatively charged membrane mimetics and subsequent potential for peptide-peptide interactions through motifs like GxxxG suggest a mechanism involving membrane disruption, potentially aligning with models that involve peptide aggregation and membrane destabilization. nih.govresearchgate.netresearchgate.net

The interaction of this compound with membranes is significantly influenced by membrane composition and surface charge. nih.govnih.govmdpi.commdpi.com Bacterial membranes typically have a higher proportion of anionic lipids compared to mammalian cell membranes, which are primarily composed of neutral and zwitterionic lipids. researchgate.netmdpi.commdpi.com This difference in charge distribution leads to stronger electrostatic interactions between cationic AMPs, including this compound, and bacterial membranes, contributing to their preferential activity against bacteria. researchgate.netmdpi.commdpi.com

Studies comparing this compound's interaction with negatively charged SDS micelles and neutral DPC micelles demonstrate distinct behaviors. This compound binds closer to the surface of negatively charged SDS micelles and exhibits greater flexibility compared to its interaction with neutral DPC micelles. nih.govnih.govresearchgate.net Furthermore, the orientation of the peptide within the micelle differs depending on the charge, potentially facilitating peptide-peptide interactions in negatively charged environments that could lead to membrane disruption. nih.govresearchgate.netresearchgate.net

This compound is known to exhibit haemolytic activity, indicating its ability to interact with and lyse erythrocyte membranes. nih.govnih.govresearchgate.netmdpi.comresearchgate.net Erythrocyte membranes, like other eukaryotic cell membranes, are predominantly composed of zwitterionic lipids, resulting in a relatively neutral net charge compared to bacterial membranes. mdpi.commhmedical.com Despite this, this compound can still interact with and disrupt these membranes. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

The mechanism of interaction with erythrocyte membranes likely involves both electrostatic and hydrophobic forces, although the initial electrostatic attraction is weaker than with negatively charged bacterial membranes. The amphipathic nature of this compound, with distinct hydrophobic and hydrophilic regions, facilitates its interaction with the lipid bilayer. While specific detailed mechanistic studies on this compound's interaction with erythrocyte membranes are limited in the provided results, the observed haemolytic activity suggests a membrane disruption mechanism, potentially similar to those proposed for bacterial membranes, albeit possibly requiring higher peptide concentrations or involving variations in the precise mode of interaction due to the difference in lipid composition and charge. nih.govmdpi.comresearchgate.net

Role of Membrane Composition and Surface Charge in Interaction Specificity

Cellular Target Engagement Research

While membrane disruption is considered a primary mechanism for many AMPs, some can also interact with intracellular targets. nih.govresearchgate.netfrontiersin.org Research on this compound has primarily focused on its membrane interactions, but its engagement with cellular targets, particularly within microbial cells, is also a relevant area of investigation.

The cationic nature of this compound facilitates initial electrostatic attraction to the negatively charged components of the microbial cell envelope, particularly the LPS in gram-negative bacteria. nih.govresearchgate.netmdpi.comopenaccessjournals.com This initial interaction is crucial for the peptide to accumulate at the bacterial surface and subsequently interact with the underlying cytoplasmic membrane. mdpi.comnih.govopenaccessjournals.com

Molecular Mechanisms of Antimicrobial Action against Specific Microorganisms (e.g., Gram-Negative Bacteria)

This compound primarily targets and attacks Gram-negative bacteria. researchgate.netnih.gov Its activity against Gram-positive bacteria like B. subtilis and E. caccae has been tested, but no detectable activity was observed for this compound against these strains in one study, unlike other maximin H peptides. nih.govresearchgate.net

The mechanism of action of this compound is linked to its interaction with microbial cell membranes. researchgate.netnih.gov Bacterial membranes, particularly the outer surface of Gram-negative bacteria, are negatively charged due to a high proportion of lipids with phosphate head groups. researchgate.net This contrasts with the membranes of multicellular animals, which have almost no net charge. researchgate.net The cationic nature of this compound facilitates its interaction with these negatively charged microbial cell walls. researchgate.net

Studies using NMR spectroscopy and membrane-mimetic systems have provided insights into how this compound interacts with membranes. researchgate.netnih.govtandfonline.commdpi.com In negatively charged sodium dodecyl sulphate (SDS) micelles, used as a membrane surrogate, this compound's structure is more flexible compared to neutral dodecylphosphocholine (DPC) micelles. researchgate.netnih.gov The peptide is also bound closer to the surface of the micelle and rotated by approximately 70° around its helix axis in the negatively charged environment. researchgate.netnih.gov This structural behavior and membrane interaction may contribute to membrane disruption, leading to the preferential attack of negatively charged microbial cell walls. researchgate.net

The disruption of the bacterial membrane can lead to the loss of the electrochemical gradient and ultimately cell death. researchgate.net This suggests a lytic or pore-forming mechanism, common among cationic antimicrobial peptides that target microbial membranes. researchgate.netfrontiersin.org

Data on the antimicrobial activity of this compound against Escherichia coli (a Gram-negative bacterium) shows inhibition at low peptide concentrations. nih.govresearchgate.net

MicroorganismGram StainActivity Against this compoundLC (μM)
Escherichia coliNegativeInhibited2.8 ± 0.5 nih.govresearchgate.net
Bacillus subtilisPositiveNo detectable activityNot applicable
Enterococcus caccaePositiveNo detectable activityNot applicable

Modulation of Intracellular Signaling Pathways in Target Cells

While the primary documented mechanism of this compound focuses on disrupting the bacterial cell membrane, which is an extracellular or membrane-level interaction, the possibility of modulating intracellular signaling pathways in target cells exists, though it is less extensively studied for this specific peptide. Generally, antimicrobial peptides can affect intracellular processes after crossing the cell membrane or by triggering membrane-associated signaling events. frontiersin.orgnih.govnih.gov

Research on the modulation of intracellular signaling pathways by antimicrobial peptides often involves examining changes in intracellular pH, membrane potential, or the activation of specific signaling cascades within the microbial cell. frontiersin.orgjacc.orgnih.govlibretexts.org For this compound, the observed membrane disruption could indirectly impact intracellular signaling by collapsing ion gradients and disrupting cellular homeostasis. researchgate.net However, specific details on how this compound directly modulates defined intracellular signaling pathways within target microorganisms are not prominently detailed in the provided search results.

Receptor Binding and Ligand-Receptor Complex Formation

The mechanism of action of this compound primarily involves interacting with the lipid bilayer of microbial membranes rather than binding to specific protein receptors in the classical sense of ligand-receptor binding as seen with some other types of drugs or peptides. researchgate.netnih.govtandfonline.commdpi.com Cationic antimicrobial peptides like this compound are often described as interacting with the negatively charged components of bacterial membranes, leading to membrane destabilization and lysis. researchgate.netfrontiersin.orgnih.gov

While some peptides interact with specific receptors to exert their effects or to gain entry into cells, the evidence for this compound points towards a more generalized interaction with the membrane based on charge and amphipathic properties, leading to physical disruption. researchgate.netmdpi.com The peptide's ability to fold into an α-helical structure and insert into the lipid bilayer is crucial for its activity. researchgate.nettandfonline.com

The concept of "receptor binding" for this compound is more accurately described as an affinity for and interaction with the negatively charged lipid environment of bacterial membranes, rather than binding to a specific protein receptor molecule to form a discrete ligand-receptor complex that triggers a downstream signaling cascade in the way that hormones or growth factors bind to their receptors. nih.govnih.govresearchgate.net

Studies using techniques like NMR spectroscopy have investigated the orientation and dynamics of this compound within membrane-mimetic systems, providing information about how it associates with the membrane environment. researchgate.netnih.govtandfonline.commdpi.com This membrane association is key to its function.

It is important to distinguish the interaction of this compound with microbial membranes from the binding of ligands to specific protein receptors like those involved in cellular signaling or immune responses (e.g., NKp30 binding to B7-H6 or influenza hemagglutinin binding to sialic acid receptors), which are distinct biological processes involving specific molecular recognition events between a ligand and a protein receptor. frontiersin.orgfrontiersin.orgaai.orgpnas.orgnih.govasm.orgrcsb.orgnih.gov

Structure Activity Relationship Sar and Rational Design Principles

Identification of Key Structural Motifs and Residues Critical for Activity

For antimicrobial peptides, key structural motifs and residues often contribute to their interaction with microbial membranes and subsequent activity. Common features influencing AMP activity include net positive charge, hydrophobicity, and the ability to adopt amphipathic structures, such as alpha-helices, which facilitate membrane interaction and disruption. nih.govmdpi.com The positive charge, often conferred by residues like lysine (B10760008) (Lys) and arginine (Arg), is important for initial electrostatic attraction to the negatively charged surface of bacterial membranes. nih.govmdpi.com Hydrophobicity, contributed by residues such as isoleucine (Ile), leucine (B10760876) (Leu), and valine (Val), allows the peptide to insert into the lipid bilayer. mdpi.com The amphipathic nature, where hydrophobic and hydrophilic residues are segregated on different faces of the peptide's secondary structure, is thought to be critical for membrane pore formation or disruption. nih.gov

Rational Design and Synthesis of Maximin-H6 Analogs and Derivatives

Rational design involves using the knowledge gained from SAR studies to deliberately modify the structure of a lead compound, such as this compound, to improve its desired properties. This often involves the synthesis of analogs and derivatives with targeted changes. mdpi.compnas.orgresearchgate.netucl.ac.ukresearchgate.netnih.gov Peptide synthesis techniques, such as solid-phase peptide synthesis, are commonly employed to create these modified versions. sci-hub.se

Effects of Amino Acid Substitutions on Biological Activity Profiles

Studies on other antimicrobial peptides have demonstrated the significant impact of amino acid substitutions. For instance, in an analog of Magainin II, substitutions of Lys, His, and Ser residues with Arg, and hydrophobic Phe with Trp, influenced its antimicrobial activity against different bacterial strains. nih.gov Another study on the AMP oncocin showed that single and double amino acid substitutions could significantly alter its activity, with some substitutions leading to improved efficacy against specific bacteria. nih.gov Replacing Lys residues with Arg in a marine peptide analog resulted in increased antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com The introduction of halogenated amino acids can also influence the physicochemical and structural properties of polypeptides, impacting their biological roles and pharmacological activities. acs.org

While specific data on amino acid substitutions in this compound was not found in the provided results, these general findings from other AMPs illustrate the principle that targeted substitutions can be used to optimize the activity of this compound by tuning its charge, hydrophobicity, and structural characteristics.

Optimization of Peptide Length and Sequence for Enhanced Functionality

The length and specific amino acid sequence of a peptide play a critical role in its biological activity. For antimicrobial peptides, there appears to be an optimal length range for activity, with many naturally occurring and designed AMPs falling within 11 to 30 amino acids. researchgate.netmdpi.com Some studies suggest that potent, short linear AMPs (less than 15 amino acids) can be effective. mdpi.com this compound, at 23 amino acids, falls within the typical range observed for many AMPs. researchgate.net

Optimization of peptide length and sequence involves designing peptides with varying numbers of residues and different arrangements of amino acids to identify sequences with improved potency, specificity, or reduced toxicity. sci-hub.semit.edu This can involve iterative design and testing cycles. mit.edu The balance between positive charge and hydrophobicity is a key consideration when optimizing peptide sequences for enhanced functionality. mdpi.com

Strategies for Chemical Modification and Bioconjugation

Chemical modification and bioconjugation strategies can be employed to further enhance the properties of peptides like this compound or to attach them to other molecules. These modifications can improve stability, alter pharmacokinetic properties, enable targeting, or facilitate immobilization. ugent.beprinceton.eduresearchgate.netbiosyn.comjocpr.com

Peptides contain various functional groups that can be targeted for chemical modification, including amino groups (N-terminus and lysine side chains), carboxyl groups (C-terminus and aspartic/glutamic acid side chains), sulfhydryl groups (cysteine side chains), and imidazole (B134444) groups (histidine side chains). biosyn.comjocpr.com

Common strategies include:

Amidation or acetylation of the N-terminus: Can affect charge and stability.

Amidation of the C-terminus: As seen in this compound, this increases the net positive charge and can enhance activity against negatively charged bacterial membranes. researchgate.net

Conjugation through lysine residues: Primary amines of lysine are common targets for modification using reagents like activated esters, isothiocyanates, or succinic anhydrides. jocpr.com

Modification of cysteine residues: If present, the unique reactivity of thiol groups allows for selective conjugation using maleimides or iodoacetamides. researchgate.netjocpr.com

Bioconjugation for targeting or delivery: Peptides can be conjugated to targeting ligands, polymers, or nanoparticles to improve their delivery to specific sites or enhance their therapeutic efficacy. princeton.edu These processes involve chemical reactions to form covalent or non-covalent linkages. ugent.be

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used in drug discovery and chemical biology to build mathematical models that relate the chemical structure of compounds to their biological activity. neovarsity.orgsysrevpharm.orgnih.gov QSAR models can predict the activity of new compounds based on their structural features, guiding the design and prioritization of synthesis efforts. neovarsity.orgsysrevpharm.org The fundamental principle behind QSAR is that variations in chemical structure are responsible for variations in biological activity. nih.gov

QSAR modeling involves developing statistical models that correlate physicochemical properties or structural features, represented by molecular descriptors, with observed biological activities. neovarsity.orgsysrevpharm.orgnih.gov These models can be linear or non-linear and are built using various statistical and machine learning techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). sysrevpharm.orgnih.govresearchgate.netcreative-proteomics.comresearchgate.net

While general QSAR principles are widely applied to various compound classes, including peptides, specific QSAR studies focused solely on this compound were not prominently featured in the search results. However, the methodology described below is generally applicable to peptide systems.

Selection of Molecular Descriptors and Model Development

The development of a QSAR model begins with the selection or calculation of molecular descriptors that quantitatively represent the structural and physicochemical properties of the compounds of interest. sysrevpharm.orgnih.govnih.gov Molecular descriptors can encode various aspects of a molecule's structure, including its size, shape, electronic properties, topological features, and hydrophobicity. sysrevpharm.orgnih.gov These descriptors can be 1D, 2D, or 3D. nih.gov

The process of QSAR model development typically involves:

Data Collection: Gathering a dataset of chemical structures and their corresponding biological activities. sysrevpharm.org

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. sysrevpharm.orgnih.gov Software tools can generate hundreds to thousands of descriptors. sysrevpharm.org

Descriptor Selection: Identifying the most relevant descriptors that are significantly correlated with the biological activity and are not highly correlated with each other. sysrevpharm.orgresearchgate.net Various statistical methods and algorithms, such as Genetic Algorithms and Principal Component Analysis (PCA), can be used for feature selection. sysrevpharm.orgcreative-proteomics.com

Model Building: Using selected descriptors as independent variables and biological activity as the dependent variable to build a predictive model using regression or classification techniques (e.g., MLR, PLS, ANN). sysrevpharm.orgnih.govresearchgate.netcreative-proteomics.comresearchgate.net

Model Validation: Rigorously evaluating the developed model using internal validation methods (e.g., cross-validation) and external validation with an independent test set to assess its robustness and predictive accuracy. neovarsity.orgsysrevpharm.orgcreative-proteomics.comresearchgate.net

Model Interpretation: Analyzing the developed model to understand which structural features and properties are most important for biological activity, providing insights for rational design. ptfarm.pl

The selection of appropriate molecular descriptors is crucial for building robust and interpretable QSAR models. sysrevpharm.org Examples of descriptor types include topological indices, electronic descriptors (e.g., charge distributions), steric descriptors, and physicochemical properties (e.g., logP, polar surface area). researchgate.netnih.gov The choice of descriptors and modeling techniques depends on the specific dataset and the nature of the structure-activity relationship. sysrevpharm.org

Predictive Capabilities of QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of molecules and their biological activity. This relationship can then be used to predict the activity of new or untested compounds based solely on their molecular structure dost.gov.ph. The predictive capability of a QSAR model is a crucial aspect, determining its reliability in forecasting the activity of compounds not included in the training set used for model development semanticscholar.orgdiva-portal.org.

Assessing the predictive power of a QSAR model involves several statistical validation metrics and external validation procedures. Key statistical parameters commonly used to evaluate the goodness-of-fit and predictive ability of a QSAR model include the coefficient of determination (R²) for the training set, the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient (R²pred) for an external test set researchgate.netmdpi.comnih.govmdpi.com.

R² (Coefficient of Determination): This parameter indicates how well the model fits the experimental data of the training set. A higher R² value suggests a better fit, ideally close to 1.

Q² (Cross-Validated Correlation Coefficient): Q² is a measure of the model's internal predictive ability. It is typically calculated using methods like leave-one-out cross-validation. A Q² value generally above 0.5 or 0.6 is often considered indicative of a model with reasonable internal predictability researchgate.netmdpi.comnih.gov.

R²pred (Predictive Correlation Coefficient): This is a critical metric for assessing the model's ability to predict the activity of compounds outside the training set. It is calculated using an independent external test set of compounds whose activities were not used in the model development. A satisfactory R²pred value (often cited as above 0.5 or 0.6) suggests that the model has good external predictive power researchgate.netmdpi.commdpi.com.

SEE (Standard Error of Estimate): This metric quantifies the average distance between the observed and predicted activity values in the training or test set. Lower SEE values indicate better model accuracy mdpi.com.

IIC (Index of Ideality of Correlation): Used in some QSAR approaches, the IIC is another metric to assess the reliability and predictability of QSAR models nih.gov.

Successful QSAR models demonstrate robust statistical parameters for both internal and external validation, indicating their ability to make reliable predictions for new compounds within their applicability domain semanticscholar.orgdiva-portal.org. The applicability domain defines the chemical space for which the model is considered reliable for predictions, typically based on the structural characteristics of the compounds in the training set diva-portal.org.

Advanced Synthetic Methodologies for Maximin H6 and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a widely established method for the laboratory production of synthetic peptides. wikipedia.orgjpt.com This technique involves the sequential addition of protected amino acid derivatives to a growing peptide chain that is anchored to an insoluble polymeric support, typically a beaded resin. wikipedia.orgjpt.comnih.govbachem.comgyrosproteintechnologies.com SPPS allows for the rapid assembly of the peptide chain and simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing steps without significant manipulative losses. jpt.comnih.govbachem.com

The process generally proceeds from the C-terminus to the N-terminus of the peptide chain. wikipedia.orgnih.gov Key to successful SPPS is the selection of the solid support (resin), the linker that attaches the peptide to the resin, appropriately protected amino acids, the coupling methodology, and the cleavage protocol. nih.govgyrosproteintechnologies.com Common resins include polystyrene and polyethylene (B3416737) glycol-based supports. jpt.comgyrosproteintechnologies.com The linker determines the C-terminal functional group of the final peptide and the conditions required for cleavage from the resin. nih.govgyrosproteintechnologies.comthermofisher.com

Two principal protecting group strategies are commonly used in SPPS: Boc/benzyl and Fmoc/tert-butyl. wikipedia.orgnih.gov The Fmoc/tBu strategy is widely used and involves base-labile Fmoc N-terminal protection and acid-labile side-chain protection and resin linkage. wikipedia.orgnih.gov The Boc/Bzl strategy uses TFA-labile Boc N-terminal protection and side-chain protection removed by strong acid like anhydrous hydrogen fluoride. wikipedia.orgnih.gov

A typical SPPS cycle involves cleavage of the Nα-protecting group, washing steps, coupling of the next protected amino acid, and further washing steps. bachem.combachem.com Coupling reagents, such as carbodiimides (e.g., DCC, DIC) and active ester-based reagents (e.g., HOBt, HOAt), often used in combination, facilitate the formation of the peptide bond. wikipedia.orgamericanpeptidesociety.org Phosphonium and uronium reagents like HBTU, HATU, PyBOP, and PyAOP are also frequently employed coupling agents in SPPS. wikipedia.orgrsc.org

SPPS can be performed manually or using automated peptide synthesizers, which allow for high-throughput production. jpt.combachem.compeptide.com Microwave-assisted SPPS can also be used to enhance reaction efficiency and reduce synthesis time. rsc.orgnih.gov While SPPS is highly effective for producing peptides, challenges can arise with the synthesis of longer or more complex sequences, potentially leading to lower yields and increased impurities. gyrosproteintechnologies.comqyaobio.comneulandlabs.com

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis, also known as Liquid-Phase Peptide Synthesis (LPPS), is a traditional approach where peptide elongation occurs in a homogeneous liquid solution. wikipedia.orgbachem.comneulandlabs.comgoogle.com Unlike SPPS, the growing peptide chain is not attached to a solid support. bachem.com While largely replaced by SPPS for research and development due to its more laborious purification steps, solution-phase synthesis remains valuable for large-scale industrial production of peptides. wikipedia.orgnih.govbachem.comneulandlabs.com

In solution-phase synthesis, protecting group strategies are crucial to prevent unwanted side reactions. wikipedia.orgbachem.com Similar protecting groups to SPPS, such as Boc, Z, and Fmoc for Nα-protection, can be used, often in combination with different side-chain protecting groups. bachem.com The choice of protecting groups needs careful consideration to allow for selective removal at appropriate steps. bachem.com

Peptide bond formation in solution phase relies on efficient coupling reagents to activate the carboxyl group of one amino acid for reaction with the amino group of another. wikipedia.orgamericanpeptidesociety.org Carbodiimides (DCC, DIC) and active ester-based reagents (HOBt, HOAt) are commonly used coupling agents in LPPS. americanpeptidesociety.org The choice of coupling reagent significantly impacts the efficiency, yield, and purity of the final product. americanpeptidesociety.org

Purification in solution-phase synthesis typically involves classical techniques such as extraction, precipitation, and crystallization, which can be more labor-intensive compared to the filtration-based purification in SPPS. wikipedia.orgbachem.comgoogle.comnih.gov However, recent advancements, such as Group-Assisted Purification (GAP) chemistry, aim to simplify purification in solution phase by using washes with inexpensive solvents to obtain pure products. nih.gov

Solution-phase synthesis is generally more scalable for producing large quantities of peptides at a potentially lower cost than SPPS, although it may not be as well-suited for the synthesis of very large peptides. bachem.comneulandlabs.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis (like SPPS or solution phase) with the specificity and efficiency of enzymatic reactions. qyaobio.comnih.govresearchgate.netasm.org This approach utilizes hydrolases, such as proteases, to catalyze the stereoselective formation of peptide bonds. qyaobio.comnih.gov CEPS offers a milder and cleaner procedure compared to purely chemical synthesis, often avoiding harsh reaction conditions and complex protection/deprotection steps. qyaobio.comnih.gov

Enzymes used in CEPS include cysteine proteases (e.g., papain), serine proteases (e.g., α-chymotrypsin, trypsin, subtilisin), and esterases (e.g., lipase). qyaobio.comnih.gov Engineered proteases can also be used to enhance activity, stability, and selectivity. qyaobio.com

CEPS can be particularly advantageous for synthesizing long and complex peptides that are challenging to produce efficiently by traditional SPPS, as it can help overcome issues like increasing impurity levels with chain length. qyaobio.com It can also be used to ligate peptide fragments together. qyaobio.com By combining CEPS with SPPS, it is possible to synthesize long peptides (over 40 amino acids) and cyclic peptides (over 12 amino acids) with high purity. bachem.com

Chemoenzymatic approaches can also be used to modify peptides or incorporate unnatural amino acids. wikipedia.orgasm.orggoogle.com For example, enzymes can be used for site-specific modifications or to facilitate the synthesis of cyclic peptides. asm.orggoogle.com The design of reaction conditions, including the choice of enzyme and solvent system, is crucial for successful CEPS. nih.govresearchgate.net

Purification and Characterization of Synthetic Peptide Constructs

Following synthesis by either solid-phase or solution-phase methods, synthetic peptides require purification and characterization to obtain the desired product with sufficient purity and to confirm its identity and integrity. altabioscience.comlcms.cz

Purification is typically achieved using chromatographic techniques. altabioscience.comlcms.cz Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for analyzing peptide purity and is widely used for purification at various scales. altabioscience.comlcms.czhplc.euscispace.com RP-HPLC separates peptides based on their hydrophobicity, often using a gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA). altabioscience.comlcms.czhplc.eu Other chromatographic modes, such as ion-exchange chromatography and size-exclusion chromatography, may also be used, sometimes in combination with reversed-phase, for more challenging separations or to isolate peptides with specific properties. scispace.com Solid-phase extraction (SPE) in reversed-phase mode can also be used for purifying synthetic peptides, offering a simpler and more economical approach for some applications. mdpi.com

Characterization of synthetic peptides involves confirming their molecular weight and amino acid sequence. Mass spectrometry (MS), particularly techniques like MALDI-TOF MS and LC-MS, is essential for determining the molecular mass of the synthesized peptide and verifying its identity. rsc.orgaltabioscience.comlcms.czfrontiersin.org MS can also help identify impurities, such as truncated sequences or peptides with incomplete deprotection. altabioscience.comlcms.cz

Amino acid analysis or sequencing techniques, such as Edman degradation or tandem mass spectrometry (MS/MS), can be used to confirm the amino acid sequence. frontiersin.org Spectroscopic methods like NMR and Circular Dichroism (CD) can provide information about the peptide's structure and conformation in solution. rsc.orgnih.gov RP-HPLC analysis is routinely performed to assess the purity of the final peptide product. rsc.orgaltabioscience.comlcms.cz

Impurities in crude synthetic peptides can arise from incomplete reactions, side reactions, or incomplete cleavage from the resin (in SPPS). altabioscience.comlcms.cz These impurities must be removed through purification steps to ensure the quality and efficacy of the synthetic peptide for its intended application. altabioscience.comlcms.cz

Analytical and Bioanalytical Method Development for Maximin H6 Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques play a vital role in the isolation and analysis of peptides. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used chromatographic technique for the separation and purification of peptides from complex samples. mdpi.comemerypharma.com The principle of Reversed-Phase HPLC (RP-HPLC), commonly applied in peptide analysis, relies on the varying hydrophobic properties of amino acids, allowing for their separation on a chromatographic column. mdpi.com The separated peptides are typically monitored using a UV detection system. mdpi.com HPLC is a robust method applicable across diverse sample matrices and is used for confirming primary sequence, identifying post-translational modifications, mapping disulfide bonds, and detecting impurities in proteins and peptides. emerypharma.com It is also used for quantitative analysis. learnhaem.com

While the provided search results mention HPLC in the context of peptide separation and analysis in general mdpi.comemerypharma.com, and in the context of analyzing extracts where "H6 extract" showed certain inhibitory efficiency researchgate.net, specific detailed research findings on the direct application of HPLC for the separation and quantification of Maximin-H6 itself were not extensively detailed in the provided snippets. However, the general principles and applications of HPLC in peptide research outlined in the search results are directly relevant to this compound studies. HPLC is considered a method of choice for separating hemoglobin variants, demonstrating its capability in resolving similar biomolecules learnhaem.comnih.govresearchgate.net.

Gas Chromatography (GC)

Gas Chromatography (GC) is a chromatographic technique typically used for the separation and analysis of volatile or semi-volatile compounds. While GC is a powerful analytical tool chromatographyonline.com, it is generally less commonly applied directly to peptides due to their low volatility. Peptides often require derivatization to be analyzed by GC. The search results mention GC in the context of analyzing fatty acid composition in milk eaap.org and characterizing compounds in cigar leaves chromatographyonline.com, as well as discussing quantitative aspects and multidimensional separation in GC acs.org. There is no specific information in the provided snippets regarding the application of GC for the analysis of this compound.

Mass Spectrometry (MS) Applications in Peptide Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. wikipedia.orgmsu.edu MS is indispensable in peptide research for identification, sequencing, and characterization. mdpi.comemerypharma.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing peptides and proteins. sapub.orgnih.gov ESI produces ions directly from a liquid solution, making it readily interfaceable with liquid-phase separation techniques like HPLC (LC-ESI-MS). nih.govfda.gov ESI-MS provides accurate molecular mass determination and can be used for routine identification of enzymatically digested proteins. sapub.orgnih.gov It is also used in quantitative analysis. researchgate.net

Research on this compound has utilized ESI-MS for characterization. Maximin H6 has an amidated C-terminus, which can be confirmed by mass spectrometry analysis. acs.org The expected molecular weight of this compound is 2278. google.com While specific ESI-MS spectra of this compound were not provided in detail, the technique is generally applied to determine the mass of the intact peptide and potentially analyze fragmentation patterns for structural information. For instance, ESI-MS has been used to determine the mass of other compounds, showing accurate mass determination capabilities. sapub.orgrsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another widely used soft ionization technique, particularly suitable for the analysis of larger molecules like peptides and proteins. bruker.comnih.gov In MALDI-TOF MS, the sample is mixed with a matrix material, which co-crystallizes with the analyte. bruker.com A laser pulse is used to desorb and ionize the matrix and analyte molecules, and the ions are then separated based on their time of flight to the detector. bruker.com MALDI-TOF MS offers advantages such as speed, flexibility, low sample volume requirements, and tolerance to salts and buffers. bruker.com It is widely used for rapid identification and characterization of biomolecules. nih.gov

MALDI-TOF MS has been applied in peptide analysis, including the characterization of antimicrobial peptides. nih.gov While direct detailed research findings specifically on the application of MALDI-TOF MS for this compound were not extensively provided in the search results, the technique is well-suited for determining the molecular weight of peptides like this compound. The expected molecular weight of this compound is 2278. google.com The use of MALDI-TOF MS with 2,5-Dihydroxybenzoic acid as a matrix has been mentioned in the context of analyzing other compounds rsc.org, indicating typical practices in MALDI sample preparation. MALDI-TOF MS is a standard technique in laboratories for bacterial identification based on protein profiles nih.gov, highlighting its use in analyzing biological samples containing peptides.

Spectroscopic Methods for Quantitative and Qualitative Analysis

Spectroscopic methods play a significant role in the analysis of this compound, providing insights into its structure, interactions, and concentration. These techniques utilize the interaction of light with the peptide to obtain characteristic spectra.

UV-Vis Spectroscopy

UV-Vis spectroscopy involves measuring the absorbance or transmittance of ultraviolet and visible light through a sample. ijprajournal.comjddtonline.info This technique can be used for both quantitative and qualitative analysis of compounds that absorb light in the UV-Vis region. ijprajournal.comjddtonline.info While the search results mention UV-Vis spectroscopy in the context of analyzing other compounds or general spectroscopic analysis ijprajournal.comjddtonline.infoiucr.orgresearchgate.net, specific detailed applications for the quantitative or qualitative analysis of this compound using UV-Vis spectroscopy were not explicitly found. However, peptides containing aromatic amino acids (like Tryptophan, Tyrosine, and Phenylalanine) typically exhibit absorbance in the UV region, which could potentially be utilized for this compound analysis if its sequence includes such residues.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a technique that measures the fluorescence emitted by a substance after it absorbs light. creative-proteomics.comgovinfo.gov This method is highly sensitive and can provide information about the environment of fluorescent molecules, including conformational changes and interactions. creative-proteomics.comgovinfo.gov Any fluorescent compound has characteristic excitation and emission spectra. creative-proteomics.com The search results indicate that fluorescence spectroscopy has been used in studies related to peptides and their interactions with membranes researchgate.netresearchgate.net, and general principles of fluorescence spectroscopy are described creative-proteomics.comgovinfo.govmdpi.com. One search result mentions fluorescence spectra in the context of a different compound with "H6" in its name rsc.org. While this compound itself may not be intrinsically fluorescent, it could potentially be studied using fluorescence spectroscopy by incorporating fluorescent labels or by examining its effects on the fluorescence of other molecules, such as membrane components or fluorescent probes. Qualitative fluorescence measurements can be used to detect the presence of particular analytes by fixing excitation and emission wavelengths at the peak maximum of the fluorophore. govinfo.gov

Development of High-Throughput Assays for Mechanistic and Activity Screening

High-throughput screening (HTS) assays are designed to rapidly test large numbers of chemical or biological compounds for a specific activity or effect. nih.govassaygenie.comvirologyresearchservices.combmglabtech.comresearchgate.net These assays are crucial for accelerating drug discovery and identifying potential lead compounds. nih.govvirologyresearchservices.combmglabtech.com HTS typically involves miniaturization, automation, and various detection technologies, including absorbance and fluorescence. virologyresearchservices.combmglabtech.com The primary goal of HTS is to identify "hits" or "leads" that show the desired activity. bmglabtech.com

Research on this compound has investigated its antibacterial and haemolytic activity. nih.govresearchgate.net this compound inhibits the growth of E. coli at low concentrations. nih.govresearchgate.net While specific details on the development of dedicated high-throughput screening assays solely for this compound were not extensively detailed in the provided search results, the principles of HTS are applicable to screening peptide libraries or modified this compound analogs for improved activity or altered mechanisms. HTS assays can measure biological responses ranging from isolated biochemical systems to cellular environments. nih.gov Detection technologies used in HTS include absorbance and fluorescence, which align with the spectroscopic methods discussed earlier. virologyresearchservices.com The development of HTS assays for peptides like this compound would involve establishing a method suitable for automation and configuring robotic workstations for data acquisition and handling. bmglabtech.com The ability to identify active compounds accurately and rapidly is the ultimate goal in developing HTS assays. researchgate.net

Data on this compound activity against E. coli is available:

MicroorganismLC (μM)
E. coli2.8 ± 0.5

This compound also exhibits strong haemolytic activity against human erythrocytes, causing 70% lysis. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for a Holistic Understanding of Maximin-H6 Biological Effects

Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for a comprehensive understanding of this compound biological effects. Multi-omics approaches provide an expansive perspective on the multifaceted traits of organisms and can reveal complex molecular regulatory networks. mdpi.com By combining data from different biological layers, researchers can gain deeper insights into how this compound interacts with cellular systems and influences various biological pathways. mdpi.combiorxiv.org

Applying multi-omics to this compound research could involve:

Transcriptomics: Analyzing changes in gene expression in target cells or tissues upon exposure to this compound to identify affected pathways.

Proteomics: Identifying and quantifying proteins that interact with this compound or whose expression levels are altered by the peptide.

Metabolomics: Profiling metabolic changes induced by this compound to understand its impact on cellular metabolism.

Integrating these data types can help to build a holistic picture of this compound's impact, moving beyond observations of single molecular layers to understand the interplay between different biological processes. biorxiv.orggenome.gov This approach can aid in identifying robust biomarker profiles associated with the peptide's activity and unraveling biological networks regulating its effects. biorxiv.orggenome.gov

Application of Advanced Imaging Techniques for Spatiotemporal Analysis of Peptide Interactions

Advanced imaging techniques are crucial for visualizing the interactions of this compound with biological membranes and cellular components in real-time and with high spatial resolution. Techniques such as advanced fluorescence microscopy, including photoactivatable localization microscopy (PALM), and potentially super-resolution microscopy, can provide detailed insights into the peptide's localization, insertion, and dynamics within membranes. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solution NMR, has already been applied to study the positioning of this compound in membrane mimetic systems like micelles. researchgate.netresearchgate.net Paramagnetic relaxation enhancements (PRE) in NMR have been used to determine the orientation and location of this compound in DPC and SDS micelles, showing it binds more or less parallel to the surface and is inserted just below the polar-nonpolar interface. researchgate.netresearchgate.net this compound was found to be immersed deeper into DPC micelles compared to SDS micelles. researchgate.net

Future applications of advanced imaging could include:

Single-molecule imaging: Tracking individual this compound molecules to understand their diffusion, oligomerization, and interaction kinetics on or within membranes.

Live-cell imaging: Observing the effects of this compound on cellular structures and processes in living cells.

Correlative imaging: Combining different imaging modalities (e.g., fluorescence microscopy and electron microscopy) to link molecular interactions with ultrastructural changes.

These techniques can provide spatiotemporal information critical for understanding the dynamic nature of peptide-membrane interactions and the subsequent cellular responses. uni-mainz.de

Exploration of this compound in Novel Experimental Models for Mechanistic Insights

Exploring this compound in novel experimental models is essential for gaining deeper mechanistic insights into its biological activities beyond traditional model systems. While studies have utilized membrane mimetic systems like micelles researchgate.netresearchgate.net, expanding to more complex models can better recapitulate physiological environments.

Novel experimental models could include:

3D cell culture models: Utilizing spheroids or organoids to study this compound activity in a more physiologically relevant tissue-like structure.

Microfluidic devices: Creating dynamic microenvironments to observe peptide interactions and cellular responses under controlled flow conditions.

Advanced animal models: Employing genetically modified organisms or specific disease models to evaluate this compound efficacy and mechanisms in a complex in vivo setting, while adhering to non-clinical focus.

These models can provide valuable data on this compound's penetration, distribution, and efficacy in more complex biological contexts, helping to bridge the gap between in vitro findings and potential in vivo applications. researchgate.net

Challenges and Opportunities in this compound Research and Translational Potential (Non-Clinical Focus)

Research into this compound, like other antimicrobial peptides, faces several challenges and presents numerous opportunities for non-clinical translation.

Challenges:

Stability and Degradation: Peptides can be susceptible to enzymatic degradation in biological environments, limiting their half-life and efficacy.

Delivery and Targeting: Efficient delivery of this compound to target sites while minimizing off-target effects remains a challenge.

Complexity of Biological Systems: The intricate nature of biological membranes and cellular environments makes it challenging to fully predict and control peptide behavior.

Data Integration and Analysis: Integrating and interpreting the large, complex datasets generated from multi-omics and advanced imaging studies requires sophisticated computational tools and expertise.

Opportunities (Non-Clinical Focus):

Novel Antimicrobial Strategies: this compound's potential as an antimicrobial agent against drug-resistant pathogens is a significant opportunity. Research can focus on understanding its activity against a broader spectrum of microbes and its potential in combination therapies.

Membrane-Targeting Therapies: The ability of this compound to interact with and disrupt cell membranes could be leveraged for developing novel therapies targeting diseases where membrane integrity is compromised or where membrane-associated proteins are key targets.

Biomaterial Development: this compound or its derivatives could be incorporated into biomaterials for various applications, such as antimicrobial coatings for medical devices or wound dressings.

Understanding Peptide-Membrane Interactions: Fundamental research into this compound's interaction with different membrane compositions can provide valuable insights into the principles of peptide-membrane interactions, applicable to the design of new peptide-based agents.

Addressing the challenges through innovative research strategies and capitalizing on the opportunities can pave the way for the non-clinical translation of this compound research findings into potential future applications. researchgate.netnih.govnih.govfuturebridge.com

Q & A

What foundational considerations are critical when designing experiments to investigate Maximin-H6's biological activity?

Basic Question
Experimental design must prioritize reproducibility and validity. Key considerations include:

  • Variable Control : Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., binding affinity, cytotoxicity) while controlling confounding factors like solvent interactions .
  • Replication : Use triplicate assays to ensure statistical robustness, especially in dose-response studies .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare or cell-line use .

How can researchers resolve contradictions in data regarding this compound's mechanism of action across different experimental models?

Advanced Question
Contradictions may arise from model-specific variables (e.g., cell type, assay conditions). Methodological approaches include:

  • Triangulation : Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance for binding kinetics, fluorescence microscopy for cellular localization) .
  • Sensitivity Analysis : Test the impact of pH, temperature, and ionic strength on activity to identify context-dependent behaviors .
  • Meta-Analysis : Systematically compare published datasets to isolate variables causing discrepancies .

How should a research question on this compound's structure-activity relationship (SAR) be formulated to ensure scientific rigor?

Basic Question
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: "How do N-terminal modifications of this compound influence its antimicrobial efficacy against Gram-negative bacteria?"
    • Novelty : Focus on understudied chemical moieties .
    • Feasibility : Use computational docking (e.g., AutoDock) to predict interactions before synthesizing analogs .

What methodologies optimize the stability of this compound in aqueous solutions for long-term pharmacokinetic studies?

Advanced Question
Stability challenges require multi-modal strategies:

  • Formulation Screening : Test lyophilization vs. cryopreservation with stabilizers (e.g., trehalose) .
  • Spectroscopic Monitoring : Use circular dichroism (CD) to track secondary structure changes under stress conditions .
  • Accelerated Stability Testing : Apply Arrhenius kinetics to predict degradation rates at elevated temperatures .

What are best practices for validating the purity of synthetic this compound in peptide synthesis protocols?

Basic Question
Purity validation involves:

  • Chromatography : HPLC with UV/Vis detection (≥95% purity threshold) .
  • Mass Spectrometry : Confirm molecular weight (e.g., MALDI-TOF) and detect post-translational modifications .
  • Bioactivity Assays : Compare synthetic and native peptide activity in standardized antimicrobial assays .

How can computational modeling be integrated with empirical data to predict this compound's interactions with lipid bilayers?

Advanced Question
Combine molecular dynamics (MD) simulations with experimental

  • MD Parameters : Simulate peptide insertion into lipid bilayers using GROMACS, varying lipid composition (e.g., POPC vs. POPG) .
  • Empirical Validation : Use fluorescence anisotropy to measure membrane fluidity changes post-interaction .
  • Data Fusion : Apply machine learning (e.g., random forests) to correlate simulation trajectories with experimental binding energies .

What strategies mitigate batch-to-batch variability in this compound production for reproducible research outcomes?

Advanced Question
Address variability through:

  • Quality-by-Design (QbD) : Optimize solid-phase synthesis conditions (e.g., coupling efficiency, cleavage time) using factorial design .
  • Real-Time Monitoring : Implement inline FTIR to detect synthesis intermediates .
  • Standardized Protocols : Document SOPs for purification and storage to minimize degradation .

How should researchers design a study to investigate this compound's off-target effects in eukaryotic cells?

Basic Question
Adopt a tiered approach:

  • High-Throughput Screening : Use RNA-seq to identify differentially expressed genes post-treatment .
  • Functional Assays : Test mitochondrial membrane potential (JC-1 staining) and apoptosis (Annexin V) .
  • Dose-Response Analysis : Establish EC50 values for cytotoxicity vs. therapeutic efficacy .

What statistical methods are appropriate for analyzing non-linear dose-response curves in this compound efficacy studies?

Advanced Question
Non-linear dynamics require:

  • Hill Equation Modeling : Fit sigmoidal curves to estimate cooperativity and efficacy thresholds .
  • Bootstrapping : Assess confidence intervals for EC50/IC50 values .
  • Bayesian Hierarchical Models : Account for inter-experiment variability in multi-lab studies .

How can researchers leverage structural biology techniques to elucidate this compound's conformational changes upon target binding?

Advanced Question
Integrate structural and functional analyses:

  • Crystallography/NMR : Resolve 3D structures of peptide-target complexes .
  • Time-Resolved Spectroscopy : Track conformational shifts using stopped-flow fluorescence .
  • Mutagenesis : Validate critical residues via alanine scanning and activity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.